![molecular formula C11H17NO3 B1450177 tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638771-06-8](/img/structure/B1450177.png)
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Overview
Description
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate: is an organic compound with the molecular formula C11H17NO3 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate typically begins with commercially available bicyclo[1.1.1]pentane derivatives.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, using reagents such as tert-butyl carbamate and oxidizing agents like Dess-Martin periodinane.
Industrial Production Methods: Industrial production methods for tert-Butyl (3-formylbicyclo[11
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate serves as a versatile building block in organic synthesis, allowing for the introduction of the bicyclo[1.1.1]pentane moiety into more complex molecules.
Biology and Medicine:
Drug Development: The unique structure of the bicyclo[1.1.1]pentane core makes it an interesting scaffold for the development of new pharmaceuticals, potentially leading to compounds with novel biological activities.
Industry:
Material Science: The compound’s unique structural properties may be exploited in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate is not well-documented. its effects are likely related to the reactivity of the formyl group and the stability of the bicyclo[1.1.1]pentane core. The formyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound is a precursor in the synthesis of tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate.
tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)methylcarbamate: A similar compound with a methyl group instead of a hydrogen atom at the formyl position.
Uniqueness: this compound is unique due to the presence of both the formyl group and the bicyclo[1.1.1]pentane core. This combination provides a unique reactivity profile and structural properties that are not commonly found in other compounds.
Properties
IUPAC Name |
tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDXZJLBOFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)
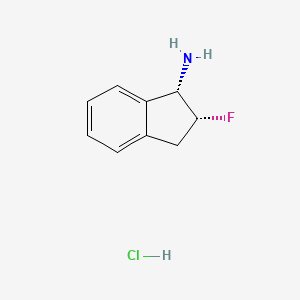
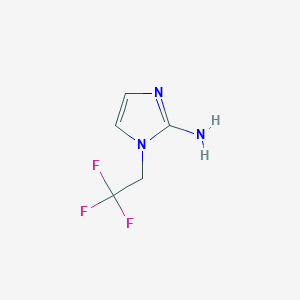
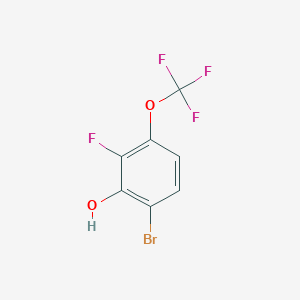
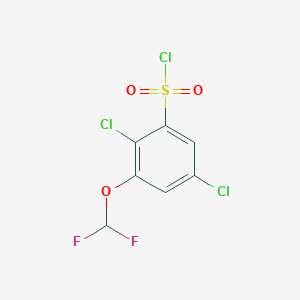

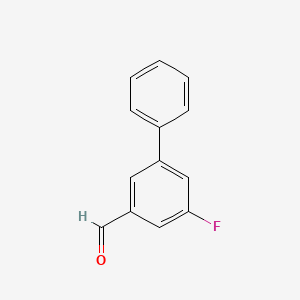
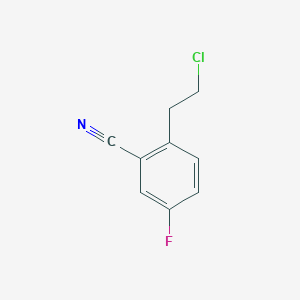
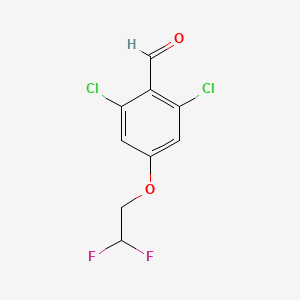
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
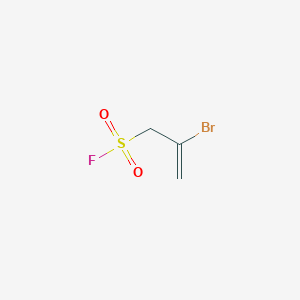
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
